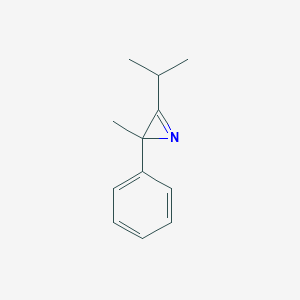
3-Isopropyl-2-methyl-2-phenyl-2H-azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-methyl-2-phenyl-2H-azirine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Versatile Building Block
3-Isopropyl-2-methyl-2-phenyl-2H-azirine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The azirine's ability to react with nucleophiles and electrophiles makes it an important precursor for synthesizing diverse nitrogen-containing heterocycles such as pyrroles, indoles, and isoxazoles .
Reactivity Studies
Research has demonstrated that this compound can undergo cycloaddition reactions, particularly with transition metal catalysts. For instance, copper(II)-catalyzed (3+2) cycloaddition reactions have been explored, resulting in the formation of various heterocycles from azirines . These reactions highlight the compound's utility in generating complex structures that are otherwise difficult to synthesize through traditional methods.
Case Study 1: Copper-Catalyzed Reactions
A study on copper-catalyzed cycloadditions involving this compound demonstrated its effectiveness in producing pyrroloquinolone derivatives. The reaction yielded a high percentage of the desired product (98%) under optimized conditions . This case illustrates how azirines can facilitate the synthesis of valuable pharmaceutical intermediates.
Case Study 2: Oxidative Cyclodimerization
Another investigation focused on the oxidative cyclodimerization of azirines, showcasing their role in forming aromatic pyrimidines. The study revealed that varying reaction conditions significantly impacted yields, emphasizing the need for careful optimization when employing azirines in synthetic pathways .
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-3-phenyldihydroazirine | Contains a methyl group and phenyl | Less steric hindrance compared to isopropyl derivative |
| 3-Ethyl-2-methyl-2H-azirine | Ethyl instead of isopropyl | Different sterics and electronic properties |
| 1,2-Diphenylaziridine | Two phenyl groups | More stable due to reduced ring strain |
The presence of the isopropyl group in this compound contributes significantly to its steric and electronic characteristics, differentiating it from other azirines and making it an interesting subject for further research and application development .
Propiedades
Número CAS |
100589-89-7 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-methyl-2-phenyl-3-propan-2-ylazirine |
InChI |
InChI=1S/C12H15N/c1-9(2)11-12(3,13-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
IWFHJDFPMHVIRP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC1(C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=NC1(C)C2=CC=CC=C2 |
Sinónimos |
2H-Azirine,2-methyl-3-(1-methylethyl)-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















